molecular formula C12H15NO2 B3308877 Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-amine CAS No. 940364-42-1

Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-amine

Cat. No.: B3308877
CAS No.: 940364-42-1
M. Wt: 205.25 g/mol
InChI Key: ZCAOICHEXNHVTD-UHFFFAOYSA-N
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Description

Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-amine (molecular formula: C₁₂H₁₅NO₂; molecular weight: 205.11) is a bicyclic amine derivative featuring a cyclopropyl group attached to a 2,3-dihydrobenzo[1,4]dioxin-methylamine scaffold. Another supplier offers it at 97% purity, highlighting its niche applications in chemical studies .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-4-11-12(15-6-5-14-11)7-9(1)8-13-10-2-3-10/h1,4,7,10,13H,2-3,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCAOICHEXNHVTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-amine typically involves multiple steps, starting from readily available precursors One common synthetic route includes the cyclopropanation of a suitable alkene, followed by the formation of the benzo[1,4]dioxin ring system through a series of cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of hydrogenation catalysts.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used for reduction.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Structural Diversity: Modifications include substitution with thiazolidinone (9n), extended alkyl chains (C₁₈ compound ), and acetamide groups (chloroacetamide derivative ). These alterations impact polarity, solubility, and target engagement.
  • Synthesis: Compound 9n is synthesized via a two-step condensation reaction (90°C and 110°C), yielding a thiazolidinone derivative with a bulky 4-hydroxy-3-methoxybenzylidene group .

Pharmacological and Commercial Considerations

  • Discontinuation : The cyclopropyl compound’s discontinued status may reflect challenges in stability, synthesis scalability, or insufficient efficacy compared to active analogs like 9n.
  • Selectivity vs. Toxicity : Compounds like 9i exhibit micromolar activity against HsCDK5-p25 (IC₅₀ = 1.3 μM) but also inhibit cancer cell proliferation, whereas 9n maintains selectivity without cytotoxicity . This underscores the importance of substituent choice in balancing potency and safety.

Biological Activity

Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-amine is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies demonstrating its pharmacological properties.

Compound Overview

  • Chemical Structure : this compound features a cyclopropyl group linked to a 2,3-dihydro-benzo[1,4]dioxin moiety and an amine functional group. Its IUPAC name is N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopropanamine.
  • Molecular Formula : C₁₂H₁₅NO₂
  • CAS Number : 940364-42-1

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions starting from basic precursors. A common method includes:

  • Cyclopropanation of suitable alkenes.
  • Formation of the benzo[1,4]dioxin ring through cyclization reactions.

These synthetic routes are optimized for scalability and cost-effectiveness in industrial applications.

This compound interacts with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Key pathways include:

  • 5-HT1A Receptor Agonism : The compound exhibits agonistic properties at the serotonin receptor, which is crucial for mood regulation and has implications in antidepressant activity .
  • Inhibition of Serotonin Transporter : It also shows potential in inhibiting serotonin transporters, contributing to its antidepressant-like effects .

Pharmacological Studies

Several studies have evaluated the biological activity of this compound:

  • Antidepressant Activity :
    • In a study assessing the binding affinities of related compounds at the 5-HT1A receptor and serotonin transporter, this compound demonstrated significant binding affinity (Ki = 96 nM for 5-HT1A) and effective inhibition of the serotonin transporter (Ki = 9.8 nM) .
    • Behavioral assays indicated marked antidepressant-like effects in mice models.
  • Neuroprotective Effects :
    • Research on related compounds showed that derivatives could reduce neuronal hyperexcitability in rat hippocampal slices . This suggests potential neuroprotective applications.

Comparative Analysis with Similar Compounds

Compound NameBinding Affinity (Ki)Activity TypeNotes
This compound96 nM (5-HT1A)AgonistAntidepressant-like effects
Compound 5 (related derivative)9.8 nM (SERT)InhibitorHigher efficacy than fluoxetine

Case Study 1: Antidepressant Effects

In a controlled study involving forced swim tests in mice, this compound exhibited significant reductions in immobility time compared to controls, indicating enhanced antidepressant activity .

Case Study 2: Neuroprotection

Another study highlighted the compound's ability to mitigate neuronal hyperexcitability in vitro. The results suggested that it could serve as a therapeutic agent for conditions characterized by excessive neuronal firing .

Q & A

Q. What are the optimal synthetic routes for Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling a cyclopropylamine derivative with a functionalized 2,3-dihydrobenzo[1,4]dioxin intermediate. Key steps include:

Amine Activation : Reacting 2,3-dihydrobenzo[1,4]dioxin-6-amine with a sulfonyl chloride (e.g., 4-methylbenzenesulfonyl chloride) under basic conditions (pH 9–10) to form a sulfonamide intermediate .

Cyclopropane Introduction : Using a nucleophilic substitution or reductive amination to attach the cyclopropyl group. Solvent choice (e.g., DCM or methanol) and temperature (room temperature to 60°C) critically influence yield .

  • Optimization Strategies :
  • Catalysis : Use of Na₂CO₃ or Et₃N as a base to stabilize intermediates.
  • Purity Control : Column chromatography or recrystallization for isolation .

Q. How can researchers validate the structural identity of this compound using spectroscopic and analytical techniques?

  • Methodological Answer : A multi-technique approach is essential:
  • IR Spectroscopy : Identify amine N–H stretches (~3300 cm⁻¹) and aromatic C–H bends (700–900 cm⁻¹) .
  • ¹H-NMR : Key signals include cyclopropyl protons (δ 0.5–1.5 ppm), benzo[1,4]dioxan methylene (δ 4.2–4.4 ppm), and aromatic protons (δ 6.5–7.0 ppm). Overlapping signals may require 2D NMR (e.g., COSY or HSQC) for resolution .
  • Elemental Analysis (CHN) : Confirm empirical formula (e.g., C₁₃H₁₅NO₂) with <0.3% deviation .

Q. What strategies are recommended for resolving contradictions in spectral data (e.g., overlapping NMR signals) during characterization?

  • Methodological Answer :
  • Advanced NMR Techniques : Use DEPT-135 to distinguish CH₃, CH₂, and CH groups. For aromatic regions, NOESY or ROESY can assign substituent positions .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 223.0796 for C₁₃H₁₅NO₂) and fragments .
  • Cross-Validation : Compare data with structurally similar compounds (e.g., 2-(2,3-dihydro-benzo[1,4]dioxin-6-yl)ethylamine; CAS 10554-64-0) .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound’s inhibition potential against enzymes like α-glucosidase or acetylcholinesterase?

  • Methodological Answer :
  • Enzyme Assays :
Parameterα-Glucosidase AssayAcetylcholinesterase Assay
Substratep-Nitrophenyl-α-D-glucopyranosideAcetylthiocholine iodide
DetectionAbsorbance at 405 nm (p-nitrophenol release)Ellman’s reagent (412 nm)
ControlAcarbose (IC₅₀ ~ 1–10 µM)Donepezil (IC₅₀ ~ 10 nM)
  • Dose-Response Curves : Use 6–8 concentrations (0.1–100 µM) to calculate IC₅₀ values. Structural analogs (e.g., sulfonamide-acetamide derivatives) show IC₅₀ ranges of 2–50 µM .

Q. What synthetic strategies enable the introduction of halogen atoms (e.g., iodine) into the benzo[1,4]dioxin moiety for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Direct Halogenation : Use pyridinium tribromide in DCM/methanol to brominate ketone intermediates (e.g., 1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanone → 2-bromo derivative) .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl halides (e.g., 2-iodobenzyl derivatives) and palladium catalysts .
  • Yield Optimization : Halogenated analogs (e.g., 6-iodo derivatives) typically achieve 60–75% yield under inert atmospheres .

Q. How can in silico models predict the pharmacokinetic properties and target engagement of this compound?

  • Methodological Answer :
  • ADME Prediction : Tools like SwissADME estimate:
PropertyValue
LogP2.1–2.5
TPSA45–50 Ų
Bioavailability70–80%
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., PI3K or GRK2). The benzo[1,4]dioxin scaffold shows affinity for kinase pockets (binding energy: −8 to −10 kcal/mol) .

Q. What experimental approaches address discrepancies in biological activity data between in vitro and preliminary in vivo models?

  • Methodological Answer :
  • Metabolic Stability : Assess hepatic microsome clearance (e.g., rat liver microsomes) to identify rapid degradation .
  • Formulation Adjustments : Use PEG-400 or cyclodextrins to improve solubility for in vivo administration .
  • Biomarker Analysis : Measure target enzyme inhibition in plasma/tissue homogenates via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-amine
Reactant of Route 2
Reactant of Route 2
Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-amine

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